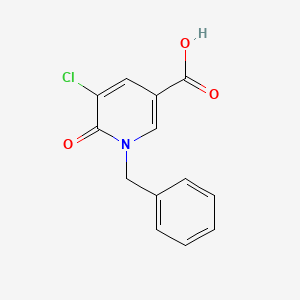![molecular formula C14H15FN2O2 B1303895 Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 58038-66-7](/img/structure/B1303895.png)
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a chemical compound with the linear formula C14H15FN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate can be represented by the SMILES string FC1=CC (C (CN2C (OCC)=O)=C (CC2)N3)=C3C=C1 .
Physical And Chemical Properties Analysis
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has a molecular weight of 262.29 g/mol . Its melting point is between 172 and 173 °C .
Applications De Recherche Scientifique
Comprehensive Review of α-Carboline Alkaloids
The study by Li et al. (2022) provides a comprehensive overview of α-carboline alkaloids, which share a structural similarity with the compound due to the presence of a pyridine ring fused with an indole backbone. These compounds, including derivatives, have been found to possess diverse bioactivities such as antitumor, antimicrobial, anti-Alzheimer’s disease, anti-atherosclerosis, and antioxidant activities. This review underscores the importance of α-carbolines and their derivatives in medicinal chemistry and suggests their potential for further exploration in drug development and therapeutic applications (Li et al., 2022).
Application of Pictet-Spengler Reaction
Rao, Maiti, and Chanda (2017) discuss the significance of the Pictet-Spengler reaction for synthesizing tetrahydro-β-carboline scaffolds, which are structural motifs common in indole-based alkaloids and highly marketed drugs. This review highlights the role of such scaffolds in drug discovery, underlining the synthetic versatility and pharmacological potential of compounds featuring the tetrahydro-β-carboline structure. The methodologies described for synthesizing these scaffolds can be relevant for producing derivatives of "Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate" for scientific research and potential therapeutic use (Rao, Maiti, & Chanda, 2017).
Indole Synthesis and Its Importance
The synthesis of indoles, as reviewed by Taber and Tirunahari (2011), provides valuable insights into the chemical strategies and methodologies for constructing indole and its derivatives. Given the structural similarity, the methodologies for indole synthesis could be adapted for synthesizing and studying "Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate". This knowledge is crucial for advancing research in pharmacology and medicinal chemistry, where indole derivatives play a significant role (Taber & Tirunahari, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-2-19-14(18)17-6-5-13-11(8-17)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAGMJMNTRNOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377496 | |
| Record name | Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
CAS RN |
58038-66-7 | |
| Record name | Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)
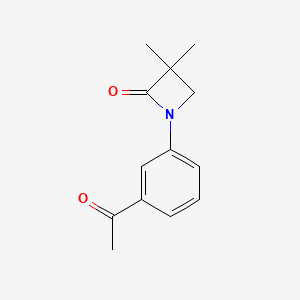
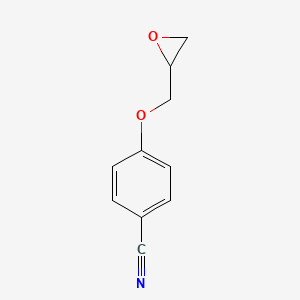
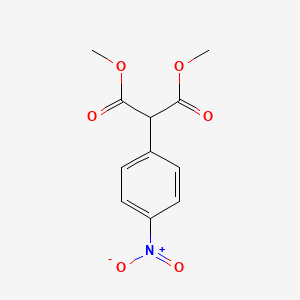
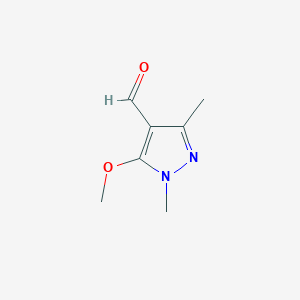
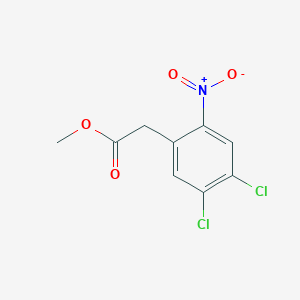
![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)
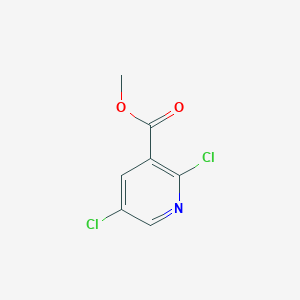
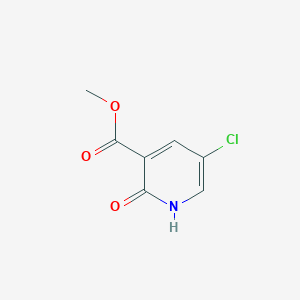
![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)

![3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1303842.png)
